molecular formula C8H8FNS B13085369 N-(2-fluorophenyl)ethanethioamide CAS No. 39184-82-2

N-(2-fluorophenyl)ethanethioamide

Cat. No.: B13085369
CAS No.: 39184-82-2
M. Wt: 169.22 g/mol
InChI Key: DYGJPHMNBCNZHS-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)ethanethioamide is an organic compound with the molecular formula C8H8FNS and a molecular weight of 169.219 g/mol It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethanethioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)ethanethioamide typically involves the reaction of 2-fluoroaniline with ethanethioamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts to enhance reaction rates and selectivity may be employed .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)ethanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-fluorophenyl)ethanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The thioamide group may also play a role in its biological activity by interacting with thiol-containing proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4-fluorophenyl)ethanethioamide
  • N-(4-fluorophenyl)ethanethioamide

Uniqueness

N-(2-fluorophenyl)ethanethioamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

CAS No.

39184-82-2

Molecular Formula

C8H8FNS

Molecular Weight

169.22 g/mol

IUPAC Name

N-(2-fluorophenyl)ethanethioamide

InChI

InChI=1S/C8H8FNS/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11)

InChI Key

DYGJPHMNBCNZHS-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=CC=CC=C1F

Origin of Product

United States

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